(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Übersicht

Beschreibung

®-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 4-position on the proline ring, with the esterification of the carboxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester typically involves the following steps:

Starting Material: The synthesis begins with L-proline.

Methylation: The methylation at the 1-position is achieved using methyl iodide in the presence of a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester may involve more efficient and scalable methods such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

Biocatalysis: Enzymatic methods using specific enzymes can be employed to achieve regioselective and stereoselective synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Methyl-4-hydroxy-L-proline Methyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: 1-Methyl-4-oxo-L-proline Methyl Ester.

Reduction: 1-Methyl-4-hydroxy-L-proline.

Substitution: 1-Methyl-4-chloro-L-proline Methyl Ester.

Wissenschaftliche Forschungsanwendungen

®-1-Methyl-4-hydroxy-L-proline Methyl Ester has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein folding and stability.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which ®-1-Methyl-4-hydroxy-L-proline Methyl Ester exerts its effects involves its interaction with specific molecular targets:

Protein Folding: The compound stabilizes certain protein conformations, aiding in proper folding.

Enzyme Inhibition: It can act as an inhibitor for enzymes involved in proline metabolism, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-L-proline Methyl Ester: Lacks the hydroxyl group at the 4-position.

4-Hydroxy-L-proline Methyl Ester: Lacks the methyl group at the 1-position.

Uniqueness

®-1-Methyl-4-hydroxy-L-proline Methyl Ester is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

(R)-1-Methyl-4-hydroxy-L-proline methyl ester, a derivative of hydroxyproline, has garnered attention in medicinal chemistry due to its potential biological activities. It is primarily recognized for its role as a scaffold in the design of various bioactive compounds, particularly in the modulation of amino acid transporters, which are crucial in numerous physiological processes.

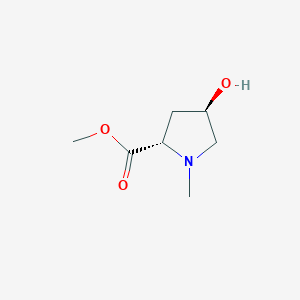

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₆H₁₃NO₃

- Molecular Weight : 145.18 g/mol

This compound features a hydroxyl group at the 4-position and a methyl ester at the carboxylic acid end, contributing to its biological activity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound, particularly its effects on amino acid transporters and neuroprotective properties.

1. Inhibition of Amino Acid Transporters

A significant study demonstrated that derivatives of hydroxyproline, including this compound, act as selective high-affinity inhibitors of the SLC1A4 and SLC1A5 transporters. These transporters are responsible for the uptake of neutral amino acids and play a critical role in various physiological functions such as neurotransmission and metabolism .

- Mechanism : The compound was shown to increase the apparent affinity for SLC1A4 by approximately 20-fold compared to L-proline, suggesting a strong interaction at the binding site .

2. Neuroprotective Effects

Another important aspect of this compound is its neuroprotective effects. A study focusing on astrocytes exposed to cytotoxic agents indicated that this compound could protect against oxidative stress and mitochondrial dysfunction induced by pilocarpine .

- Findings :

Case Study 1: Inhibition of SLC Transporters

A series of hydroxyproline derivatives were synthesized and screened for their ability to inhibit SLC transporters. Among these, this compound exhibited notable inhibitory activity, making it a candidate for further pharmacological development aimed at conditions related to amino acid dysregulation.

Case Study 2: Neuroprotection in Astrocytes

In vitro experiments showed that treatment with this compound could significantly mitigate the adverse effects of oxidative stress in astrocytes. This suggests that compounds derived from hydroxyproline may have therapeutic potential in treating neurodegenerative diseases where oxidative stress is a contributing factor.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOHENGSJXRMSW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.